molecular formula C22H15Cl2F3N2O3S B2706276 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 303996-12-5

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Número de catálogo: B2706276
Número CAS: 303996-12-5
Peso molecular: 515.33
Clave InChI: UQLYCVMQVHUBHO-IPBVOBEMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a nitroaromatic oxime derivative characterized by a trifluoromethylbenzylsulfanyl substituent and a 3,4-dichlorobenzyl oxime moiety. This analysis focuses on its comparison with structurally similar derivatives to elucidate structure-activity relationships (SARs) and physicochemical properties.

Propiedades

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-4-15(9-19(18)24)12-32-28-11-14-5-7-21(20(10-14)29(30)31)33-13-16-2-1-3-17(8-16)22(25,26)27/h1-11H,12-13H2/b28-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYCVMQVHUBHO-IPBVOBEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound notable for its diverse functional groups, including nitro, trifluoromethyl, and sulfanyl moieties. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C15H10F3N2O3S
  • Molecular Weight : 341.31 g/mol
  • CAS Number : 885950-56-1

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The presence of the nitro group can enhance electron-withdrawing properties, potentially increasing the compound's reactivity towards nucleophiles. Additionally, the trifluoromethyl group may contribute to increased lipophilicity, facilitating membrane permeability and enhancing bioavailability.

Antimicrobial Properties

Research indicates that compounds with nitro and trifluoromethyl groups exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The specific activity of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde has not been extensively documented; however, its structural analogs suggest a promising profile.

Anticancer Activity

Studies on related compounds have demonstrated potential anticancer effects, primarily through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines . The unique structural features of this compound may enhance its efficacy in targeting cancer cells.

Study on Structural Analogues

A study focused on nitro-substituted thiosemicarbazone complexes revealed that the position of the nitro group significantly influenced antimicrobial activity. The findings indicated that compounds with a para-nitro substitution exhibited superior activity compared to their ortho counterparts against various pathogens . This suggests that positional isomerism in nitro-containing compounds can critically affect biological outcomes.

Synthesis and Biological Evaluation

The synthesis of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde typically involves radical trifluoromethylation followed by nucleophilic substitution reactions . Following synthesis, biological evaluations are essential to determine the compound's efficacy against specific microbial strains and cancer cell lines.

Comparative Analysis

Compound NameStructureAntimicrobial ActivityAnticancer Activity
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehydeStructurePotential (analogous studies suggest effectiveness)Potential (based on structural analogs)
4-Fluoro-3-nitrobenzotrifluorideStructureModerate (documented effectiveness)Limited (few studies available)
2-Nitro-4-(trifluoromethyl)phenolStructureHigh (documented effectiveness against MRSA)Moderate (some anticancer properties noted)

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include:

  • Oxime substituents : The presence of 3,4-dichlorobenzyl, methyl, or alternative benzyl groups.
  • Sulfanyl linkage : Variations in the benzyl group attached to the sulfanyl moiety (e.g., trifluoromethyl, chlorobenzyl).
Compound Name Substituent (R1: Sulfanyl Group) Oxime Group (R2) Molecular Weight (g/mol) CAS Number
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime 3-(Trifluoromethyl)benzyl 3,4-Dichlorobenzyl ~460 (estimated) Not explicitly listed
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime 3-(Trifluoromethyl)benzyl Methyl 370.3 303996-11-4
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime 4-Chlorobenzyl 2,6-Dichlorobenzyl ~425 (estimated) 303996-10-3
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime 2-Chlorobenzyl Oxime (H) ~330 (estimated) 477852-28-1

Physicochemical Properties

  • The O-(3,4-dichlorobenzyl)oxime derivative likely exhibits higher logP than its O-methyl counterpart .
  • Stability : Dichlorobenzyl oxime derivatives may demonstrate greater metabolic stability compared to methyl or unsubstituted oximes due to steric hindrance .

Research Findings

Notes

Safety : Chlorinated and nitro groups warrant strict handling protocols (e.g., PPE, fume hoods) to mitigate toxicity risks .

Research Gaps: Limited in vivo data exist for dichlorobenzyl oximes, highlighting opportunities for pharmacokinetic studies.

Q & A

Q. What synthetic strategies are effective for constructing the benzenecarbaldehyde oxime moiety in this compound?

The oxime group is typically introduced via condensation of the aldehyde with hydroxylamine derivatives. For example, O-benzyl hydroxylamine hydrochloride (≥97%) reacts with aldehydes under mild acidic conditions . Optimization involves refluxing in ethanol with catalytic HCl (e.g., 6 N HCl in ethanol for 3 hours, yielding 63% after recrystallization ). Steric hindrance may necessitate microwave-assisted synthesis to improve efficiency.

Q. How can researchers confirm the regioselectivity of the sulfanyl linkage during synthesis?

Use 19F^{19}\text{F}-NMR and HSQC to track fluorine environments and verify spatial arrangements. NOE experiments assess proximity between the trifluoromethylbenzyl and nitro groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if feasible) provide definitive structural validation, as demonstrated in sulfonamide analogs .

Q. What purification methods are recommended for isolating this compound?

Recrystallization from ethanol or methanol is effective for removing polar impurities, as shown in oxime derivatives (e.g., 63% yield after recrystallization ). For non-polar byproducts, column chromatography with silica gel (hexane/ethyl acetate gradients) is advised.

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across assays?

Cross-validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Variability may stem from differences in microbial strains, solubility (use DMSO with ≤1% v/v), or assay duration. Dose-response curves and time-kill assays clarify potency, as applied to oxadiazol derivatives . Synergy studies with antibiotics can resolve contradictions.

Q. What computational tools predict the compound’s interaction with enzymatic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes, focusing on the oxime’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobicity. Pharmacophore mapping (e.g., PHASE) aligns with strategies for sulfonamide analogs . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How can reaction yields be improved during the coupling of the 3-(trifluoromethyl)benzyl sulfanyl group?

Optimize nucleophilic aromatic substitution with polar aprotic solvents (DMF, DMSO) and bases (Cs2_2CO3_3 or K2_2CO3_3). Catalytic Pd(0) complexes (e.g., Pd(PPh3_3)4_4 ) enhance efficiency in analogous reactions. Monitor progress via TLC with UV visualization and maintain temperatures at 60–80°C to prevent decomposition.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability in physiological buffers?

Conduct accelerated stability studies (pH 1–7.4, 37°C) with HPLC-MS monitoring over 72 hours. Compare degradation profiles with structurally related oximes (e.g., 3-fluoro-4-hydroxybenzaldehyde oxime derivatives ). The oxime’s hydrolysis susceptibility may require formulation with stabilizers (e.g., cyclodextrins).

Q. Why do computational predictions of solubility conflict with experimental results?

Solubility models (e.g., COSMO-RS) may overlook crystal packing effects or polymorphic forms. Experimentally validate via shake-flask method in PBS (pH 7.4) and compare with analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, which showed improved solubility via alkyl chain modification .

Methodological Tables

Table 1: Key Reaction Conditions for Oxime Formation

StepReagents/ConditionsYieldReference
Aldehyde condensationO-Benzyl hydroxylamine HCl, EtOH, reflux63%
PurificationRecrystallization (ethanol)63%

Table 2: Stability Assessment in Simulated Physiological Conditions

Buffer (pH)TemperatureHalf-Life (h)Degradation Products
1.2 (gastric)37°C2.5Aldehyde, hydroxylamine
7.4 (PBS)37°C12.3Minor hydrolysis byproducts

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.